molecular formula C14H22 B1330373 1,2-Di-tert-butylbenzene CAS No. 1012-76-6

1,2-Di-tert-butylbenzene

Cat. No. B1330373
CAS RN: 1012-76-6
M. Wt: 190.32 g/mol
InChI Key: SZURZHQMGVKJLV-UHFFFAOYSA-N
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Description

1,2-Di-tert-butylbenzene is a derivative of benzene where two tert-butyl groups are substituted at the 1 and 2 positions of the benzene ring. This substitution pattern impacts the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of derivatives of di-tert-butylbenzene can be achieved through various methods. For instance, the synthesis of polyimides containing tert-butyl side groups involves a polycondensation reaction using 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene with different aromatic tetracarboxylic dianhydrides . Another example is the difunctionalization of styrenes to produce (1-(tert-butylperoxy)-2-perfluoroalkyl)ethylbenzene, which is achieved using electrophilic perfluoroalkyl and tert-butylperoxy radicals at room temperature . Additionally, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene is conducted by treating 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride .

Molecular Structure Analysis

The molecular structure of di-tert-butylbenzene derivatives can be complex. For example, the crystal structure of a related compound, 1,4-bis(4-phthalimidophenoxy)-2,5-di-tert-butylbenzene, indicates strong intermolecular interactions and good packing ability due to its symmetric nature . In contrast, the structure of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene is planar with specific bond angles and lengths, as determined by X-ray analysis and photoelectron spectra .

Chemical Reactions Analysis

Di-tert-butylbenzene undergoes various chemical reactions. Nitration of 1,2-di-tert-butylbenzene yields a high percentage of 3-nitro-1,2-di-tert-butylbenzene and other dinitro derivatives upon further nitration . Bromination of 1,4-di-tert-butylbenzene results in the formation of several brominated products, including 1,4-di-tert-butyl-2-bromobenzene and dibromobenzenes . Hydrogenation of 1,2-di-tert-butylbenzene using rhodium and platinum catalysts leads to the formation of cis- and trans-1,2-di-tert.butylcyclohexane .

Physical and Chemical Properties Analysis

The introduction of tert-butyl groups in polyimides results in a low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperatures . The degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene at high potential suggests that the decomposition of the O-C bond in alkoxy substitution groups is a key step . The molecular structure and internal ordering in liquid 1,3,5-tri-tert-butylbenzene have been studied using X-ray diffraction, revealing insights into the local packing and orientation of molecules .

Scientific Research Applications

Catalysis and Hydrogenation

1,2-Di-tert-butylbenzene has been studied for its behavior in hydrogenation reactions. Research by Graaf, Bekkum, and Wepster (2010) focused on its hydrogenation under the influence of rhodium and platinum catalysts. The study isolated and characterized products like cis- and trans-1,2-di-tert.butylcyclohexane, revealing insights into the reaction pathways and rate comparisons with other compounds (Graaf, Bekkum, & Wepster, 2010).

Thermodynamic Properties

Chirico and Steele (2009) contributed to understanding the thermodynamic properties of tert-butylbenzene and its derivatives. Their work, though a corrigendum, emphasizes the importance of accurate thermodynamic data in scientific research involving these compounds (Chirico & Steele, 2009).

Polyimide Development

A study by Chern and Tsai (2008) explored the synthesis of novel polyimides using derivatives of 1,2-Di-tert-butylbenzene. These polyimides displayed unique properties like low dielectric constants and high thermal stability, potentially useful in various industrial applications (Chern & Tsai, 2008).

Chemical Equilibrium in Reactions

Verevkin et al. (2008) investigated the chemical equilibrium in reactions involving tert-butylbenzenes. Their study, using chloroaluminate ionic liquids as a catalyst, provided valuable data for understanding reaction enthalpies and equilibrium constants, essential for chemical engineering and process optimization (Verevkin et al., 2008).

Organometallic Chemistry

Reck and Winter (1997) synthesized and characterized 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene. Their work contributed to the field of organometallic chemistry, offering insights into the properties and potential applications of dimagnesiated aromatic compounds (Reck & Winter, 1997).

Safety And Hazards

1,2-Di-tert-butylbenzene is a flammable liquid and vapor. It causes skin and eye irritation . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1,2-ditert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZURZHQMGVKJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143774
Record name 1,2-Di-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di-tert-butylbenzene

CAS RN

1012-76-6
Record name 1,2-Di-tert-butylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Di-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
B Van de Graaf, H Van Bekkum… - Recueil des Travaux …, 1968 - Wiley Online Library
The course of the hydrogenation of 1,2‐di‐tert.butylbenzene under the influence of rhodium and platinum catalysts has been investigated. Cis‐ and trans‐1,2‐di‐tert.butylcyclohexane …
Number of citations: 14 onlinelibrary.wiley.com
B Van de Graaf, BM Wepster - Recueil des Travaux Chimiques …, 1966 - Wiley Online Library
Nitration of 1,2‐di‐tert.butylbenzene gives, in addition to 4‐nitro‐1,2‐di‐tert.‐butylbenzene, a remarkably high percentage of 3‐nitro‐1,2‐di‐tert.butylbenzene. Upon further nitration of …
Number of citations: 4 onlinelibrary.wiley.com
HJ Ederer, A Kruse, C Mas, KH Ebert - The Journal of supercritical fluids, 1999 - Elsevier
The thermal decomposition of tert-butylbenzene (TBB) in supercritical water (SCW) was investigated. From experimental data of the overall rate and formation of 30 products (more than …
Number of citations: 55 www.sciencedirect.com
AA Samarov, KV Zherikova - Synlett, 2023 - thieme-connect.com
In molecular design, large alkyl groups are used to introduce bulk and steric crowding of the catalytic center to improve catalytic efficiency and selectivity. The bulky groups are highly …
Number of citations: 0 www.thieme-connect.com
H Kuenzer, S Berger - The Journal of Organic Chemistry, 1985 - ACS Publications
During our research on long-range deuterium isotope effects in 13C NMR spectra1 we became interested in an isotopomer of 1, 2, 4-tri-íerí-butylbenzene (la) bearing a perdeuterated …
Number of citations: 10 pubs.acs.org
RP Hughes, AS Kowalski - Organometallics, 1998 - ACS Publications
The previously reported η 5 -oxocyclohexadienyl complexes [Ru(C 5 Me 5 )(2−6-η-C 5 H 5 CO)] (5) and [Ru(C 5 Me 5 )(2−6-η-2,6-C 5 t Bu 2 H 3 CO)] (6) have been prepared in better …
Number of citations: 9 pubs.acs.org
MG Kaiira, GN Chemining'wa, F Ayuke, Y Baguma… - 2021 - repository.tuc.ac.ke
Roots of crop species produce exudates with biologically active chemicals which are known to affect the growth of crops and weed species. An experiment was conducted at the …
Number of citations: 3 www.repository.tuc.ac.ke
GA Harff, A Sinnema… - Recueil des Travaux …, 1979 - Wiley Online Library
The title compound, 3, is prepared in high yield starting from 2,4,6‐tri‐tert‐butylaniline, 1. Reaction with formaldehyde provides N‐methylene‐2,4,6‐tri‐tert‐butylaniline, 5; N‐methylation …
Number of citations: 8 onlinelibrary.wiley.com
SP Verevkin, AA Samarov, VV Turovtsev… - Applied Sciences, 2023 - mdpi.com
Homocyclic aromatics with different degrees of alkylation have been investigated so far as Liquid Organic Hydrogen Carriers (LOHC). A low enthalpy of reaction for the dehydrogenation …
Number of citations: 7 www.mdpi.com
GP Sutton, PC Jurs - Analytical Chemistry, 1990 - ACS Publications
Carbon-13 nuclear magnetic resonance spectroscopy (13C NMR) is an important analyticaltool, useful in the structural identification of organic compounds. The interpretation of …
Number of citations: 14 pubs.acs.org

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